molecular formula C18H22O4S B7440374 (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate

Cat. No. B7440374
M. Wt: 334.4 g/mol
InChI Key: QHTGPVGICRRBDO-UHFFFAOYSA-N
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Description

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. It has been studied extensively for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate inhibits the activity of p38 MAP kinase by binding to its ATP-binding pocket, which prevents the kinase from phosphorylating its downstream targets. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune disorders. (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has also been found to inhibit the activation of various immune cells such as T cells and macrophages, which are involved in the pathogenesis of autoimmune disorders.

Advantages and Limitations for Lab Experiments

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high affinity and specificity for p38 MAP kinase, which makes it an ideal tool for studying the role of p38 MAP kinase in various cellular processes. However, (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has some limitations as well. It has poor solubility in water, which can limit its use in some experimental systems. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate. One direction is to investigate its potential therapeutic applications in treating various cancers. It has been found to inhibit the growth and proliferation of several cancer cell lines, suggesting its potential as an anti-cancer agent. Another direction is to study its potential as a neuroprotective agent. It has been found to protect neurons from various insults such as oxidative stress and excitotoxicity, suggesting its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate its potential off-target effects and to develop more potent and selective inhibitors of p38 MAP kinase.

Synthesis Methods

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate in high yield and purity.

Scientific Research Applications

(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of p38 MAP kinase, which plays a critical role in regulating inflammation and immune responses. Inhibition of p38 MAP kinase has been found to be effective in treating various inflammatory and autoimmune disorders such as rheumatoid arthritis, psoriasis, and Crohn's disease.

properties

IUPAC Name

(4-propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-12(2)15-6-8-16(9-7-15)22-23(19,20)18-11-17(21-5)13(3)10-14(18)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTGPVGICRRBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yl)phenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

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